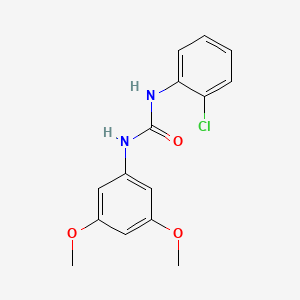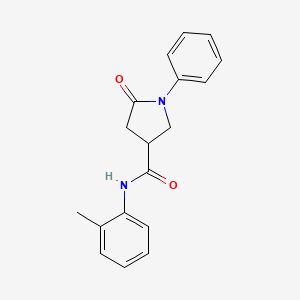![molecular formula C16H17N3O5 B5460826 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5460826.png)
4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MK-1775 and is a potent inhibitor of the checkpoint kinase 1 (Chk1) enzyme.
作用机制
The mechanism of action of 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid involves the inhibition of the Chk1 enzyme. Chk1 is a key regulator of the DNA damage response pathway, which plays a crucial role in maintaining genomic stability. Inhibition of Chk1 by MK-1775 leads to the accumulation of DNA damage and subsequent cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid have been extensively studied. In vitro studies have shown that MK-1775 can sensitize cancer cells to DNA-damaging agents, leading to increased cell death. In vivo studies have also shown promising results, with MK-1775 demonstrating significant antitumor activity in various preclinical models.
实验室实验的优点和局限性
One of the main advantages of using 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid in lab experiments is its potent inhibitory activity against the Chk1 enzyme. This makes it a valuable tool for studying the DNA damage response pathway and its role in cancer biology. However, one of the limitations of using MK-1775 in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid. One potential direction is the development of combination therapies with traditional chemotherapy drugs to improve their efficacy. Another direction is the investigation of the potential use of MK-1775 in combination with immunotherapy agents. Additionally, further studies are needed to better understand the potential toxicities associated with the use of this compound and to develop strategies to mitigate these toxicities.
合成方法
The synthesis of 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid involves the reaction of 2-morpholinecarboxylic acid with 1-(2-methoxyphenyl)-1H-pyrazole-4-carbonyl chloride in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yields.
科学研究应用
4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. It has been shown that the inhibition of Chk1 enzyme by MK-1775 can sensitize cancer cells to DNA-damaging agents, leading to increased cell death. This makes MK-1775 a potential candidate for combination therapy with traditional chemotherapy drugs.
属性
IUPAC Name |
4-[1-(2-methoxyphenyl)pyrazole-4-carbonyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-23-13-5-3-2-4-12(13)19-9-11(8-17-19)15(20)18-6-7-24-14(10-18)16(21)22/h2-5,8-9,14H,6-7,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHBKEZREYAKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCOC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![butyl 1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5460757.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5460759.png)
![2,4,5-trimethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5460781.png)
![2-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide](/img/structure/B5460788.png)
![2-(diethylamino)ethyl 4-({6-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoate](/img/structure/B5460791.png)
![ethyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B5460798.png)
![4-[(4-bromo-2-ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5460799.png)



![7-(butoxyacetyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5460823.png)

![7-[4-(2-furylmethyl)-1-piperazinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5460835.png)
![N,1'-dimethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5460845.png)